molecular formula C12H18N2 B14720046 N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2-phenylethene-1,1-diamine CAS No. 10596-51-7

N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2-phenylethene-1,1-diamine

Cat. No.: B14720046
CAS No.: 10596-51-7
M. Wt: 190.28 g/mol
InChI Key: CBPMZOBOCGQWGG-UHFFFAOYSA-N
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Description

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is an organic compound known for its unique chemical structure and properties. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by methyl groups and a phenyl group. This compound is used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine typically involves the reaction of ethylenediamine with methyl iodide and phenylacetylene under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of hydrogen atoms with methyl groups and the addition of the phenyl group.

Industrial Production Methods

In industrial settings, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, alcohols, and amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Compounds with new functional groups replacing the methyl or phenyl groups

Scientific Research Applications

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is utilized in several scientific research fields:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Applied in the production of polymers, resins, and other advanced materials due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which N1,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A similar compound with a simpler structure, lacking the phenyl group.

    N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another related compound with a longer carbon chain.

Uniqueness

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2-phenylethene-1,1-diamine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.

Properties

CAS No.

10596-51-7

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-N,1-N,1-N',1-N'-tetramethyl-2-phenylethene-1,1-diamine

InChI

InChI=1S/C12H18N2/c1-13(2)12(14(3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

CBPMZOBOCGQWGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=CC1=CC=CC=C1)N(C)C

Origin of Product

United States

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